Olysio

HCV NS3/4A protease inhibition enzyme kinetics biochemical potency

Olysio (simeprevir, formerly TMC435) is an orally bioavailable, once-daily, macrocyclic, noncovalent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. It is classified as a second-generation direct-acting antiviral (DAA) and received FDA approval in 2013 for the treatment of chronic HCV genotype 1 and 4 infection in combination with peginterferon-alfa and ribavirin, or with sofosbuvir.

Molecular Formula C38H47N5O7S2
Molecular Weight 749.9 g/mol
CAS No. 923604-59-5
Cat. No. B1263172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlysio
CAS923604-59-5
Synonyms435, TMC
435350, TMC
N-(17-(2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinolin-4-yloxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo(13.3.0.04,6)octadec-7-ene-4-carbonyl)(cyclopropyl)sulfonamide
Olysio
simeprevir
TMC 435
TMC 435350
TMC-435
TMC-435350
TMC435
TMC435350
Molecular FormulaC38H47N5O7S2
Molecular Weight749.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC
InChIInChI=1S/C38H47N5O7S2/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46)/b10-8-/t23?,24-,27-,28-,38-/m1/s1
InChIKeyJTZZSQYMACOLNN-CDZHZSKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble
Practically insoluble in water over a wide pH range
Practically insoluble in propylene glycol;  very slightly soluble in ethanol;  slightly soluble in acetone. Soluble in dichloromethane;  freely soluble in some organic solvents

Olysio (Simeprevir, CAS 923604-59-5): Second-Generation Macrocyclic HCV NS3/4A Protease Inhibitor — Procurement-Relevant Baseline Profile


Olysio (simeprevir, formerly TMC435) is an orally bioavailable, once-daily, macrocyclic, noncovalent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease [1]. It is classified as a second-generation direct-acting antiviral (DAA) and received FDA approval in 2013 for the treatment of chronic HCV genotype 1 and 4 infection in combination with peginterferon-alfa and ribavirin, or with sofosbuvir [2]. Biochemically, simeprevir inhibits recombinant genotype 1a and 1b NS3/4A proteases with median Ki values of 0.5 nM and 1.4 nM, respectively, and demonstrates a replicon EC50 of 9.4 nM against genotype 1b [1]. Its macrocyclic structure and noncovalent binding mode differentiate it from first-generation linear peptidomimetic protease inhibitors such as telaprevir and boceprevir, with implications for potency, resistance profile, dosing convenience, and tolerability that are quantifiable and procurement-relevant.

Why Simeprevir (Olysio) Cannot Be Interchanged with Other HCV NS3/4A Protease Inhibitors: A Procurement-Risk Perspective


Substituting simeprevir with another HCV NS3/4A protease inhibitor without quantitative justification is scientifically unsound and clinically risky. First-generation linear PIs (telaprevir, boceprevir) exhibit approximately 10- to 28-fold weaker biochemical binding affinity (Ki values of 7 nM and 14 nM, respectively) compared with simeprevir (Ki 0.5 nM for genotype 1a) [1] [2] [3]. They also require three-times-daily dosing with 6–12 pills per day versus simeprevir's single once-daily capsule, creating a substantially higher pill burden and adherence liability [4]. Among second-generation macrocyclic PIs, simeprevir carries a unique resistance liability: the NS3 Q80K polymorphism, prevalent in 19–48% of genotype 1a patients, reduces simeprevir susceptibility by a median 11-fold in vitro, whereas grazoprevir and glecaprevir retain activity against Q80K variants [5] [6]. Conversely, simeprevir demonstrates the highest anti-SARS-CoV-2 potency among all clinically relevant macrocyclic HCV PIs (EC50 15 μM) and exhibits synergism with remdesivir — a property absent in linear PIs [7]. These pharmacologic and clinical divergences mean that simeprevir occupies a distinct evidence position that cannot be assumed by any analog without direct comparative data.

Simeprevir (Olysio) Quantitative Differentiation Evidence Guide: Head-to-Head, Cross-Study, and Class-Level Comparator Data


Biochemical Binding Affinity (Ki): Simeprevir vs. First-Generation Linear PIs Telaprevir and Boceprevir

In biochemical assays using recombinant HCV NS3/4A proteases, simeprevir demonstrates substantially tighter binding than first-generation linear protease inhibitors. For genotype 1a, simeprevir exhibits a median Ki of 0.5 nM [1], compared with telaprevir at 7 nM [2] and boceprevir at 14 nM [3]. This represents a 14-fold and 28-fold improvement in binding affinity, respectively. For genotype 1b, simeprevir's Ki is 1.4 nM, while boceprevir's Ki is also 14 nM for genotype 1b [1][3]. Notably, the second-generation macrocyclic PI grazoprevir achieves even lower Ki values (0.01 nM for both gt1a and gt1b) [4], indicating that within the macrocyclic class, simeprevir occupies an intermediate potency tier substantially above first-generation compounds but below the most potent pan-genotypic macrocyclic PIs.

HCV NS3/4A protease inhibition enzyme kinetics biochemical potency

Phase 3 Head-to-Head ATTAIN Trial: Simeprevir Non-Inferiority and Superior Safety vs. Telaprevir in Treatment-Experienced HCV Genotype 1

The ATTAIN trial (NCT01485991) was a randomized, double-blind, phase 3 non-inferiority study directly comparing simeprevir 150 mg once daily plus peginterferon-alfa-2a/ribavirin (PR) versus telaprevir 750 mg three times daily plus PR in 763 treatment-experienced HCV genotype 1 patients [1]. The primary endpoint SVR12 was achieved in 54% (203/379) of the simeprevir arm vs. 55% (210/384) of the telaprevir arm (difference -1.1%, 95% CI -7.8 to 5.5; p=0.0007 for non-inferiority), meeting the prespecified 12% non-inferiority margin [1]. Among prior partial responders, SVR12 was 70% (101/145) for simeprevir vs. 68% (100/146) for telaprevir; among prior null responders, SVR12 was 44% (102/234) vs. 46% (110/238) [1]. Critically, the simeprevir arm demonstrated significantly fewer adverse events: drug-related AEs 69% vs. 86%, serious AEs 2% vs. 9%, and discontinuations due to AEs 2% vs. 8% (all p<0.05) [1][2].

HCV clinical trial SVR12 treatment-experienced head-to-head comparison

Safety and Tolerability: Network Meta-Analysis of Simeprevir vs. Telaprevir and Boceprevir — Anemia, Rash, and Discontinuation Outcomes

A comprehensive Bayesian network meta-analysis (NMA) of randomized controlled trials in treatment-naïve Japanese HCV genotype 1 patients compared simeprevir (SMV) with telaprevir (TVR) and boceprevir. SMV showed a higher mean odds ratio of achieving SVR vs. TVR (OR 1.68; 95% CrI 0.66–4.26) [1]. For safety, SMV demonstrated a significantly lower mean OR of anemia vs. TVR: 0.20 (95% CrI 0.07–0.56), representing an 80% risk reduction, and a lower mean OR of rash: 0.41 (95% CrI 0.17–0.99), a 59% risk reduction [1]. SMV showed a lower mean OR of overall discontinuation (0.35; 95% CrI 0.12–1.00) vs. TVR [1]. A separate broader NMA including boceprevir confirmed higher SVR rates for simeprevir vs. both telaprevir and boceprevir (OR range 1.27–2.61 in treatment-naïve; 1.04–1.74 in treatment-experienced) and lower risks of anemia and discontinuations [2]. In the ATTAIN head-to-head trial, the absolute anemia rate was 13% for simeprevir vs. 37% for telaprevir — a 24 percentage-point reduction [3].

HCV DAA safety network meta-analysis adverse events anemia rash

Once-Daily Dosing and Pill Burden Reduction: Simeprevir vs. First-Generation Protease Inhibitors

Simeprevir is administered as a single 150 mg capsule once daily with food, which increases oral bioavailability by >60% compared with fasted administration [1]. In contrast, first-generation HCV PIs require substantially higher pill burdens: telaprevir is dosed at 750 mg (three 250 mg tablets) three times daily (every 7–9 hours), equating to 9 pills per day, while boceprevir requires 4 capsules three times daily (12 pills per day) [2][3]. Simeprevir's once-daily schedule eliminates the mid-day dosing requirement and reduces total daily pill count by approximately 9-fold vs. telaprevir and 12-fold vs. boceprevir [2]. The relatively slow absorption (Tmax 4–6 hours) and prolonged elimination half-life support the once-daily pharmacokinetic profile [1]. In the ATTAIN trial, the simeprevir once-daily arm had a discontinuation rate due to adverse events of only 2% vs. 8% in the telaprevir three-times-daily arm, suggesting improved real-world adherence feasibility [3].

adherence dosing frequency pill burden procurement logistics

Cross-Indication Antiviral Potency: Simeprevir as the Most Potent Macrocyclic HCV PI Against SARS-CoV-2 with Unique Remdesivir Synergy

In Vero E6 cell-based antiviral assays against SARS-CoV-2, simeprevir demonstrated the highest potency among all eight clinically relevant macrocyclic HCV PIs tested, with an EC50 of 15 μM [1]. This was substantially more potent than paritaprevir, grazoprevir, voxilaprevir, vaniprevir, danoprevir, and deldeprevir (all intermediate), and approximately 12-fold more potent than glecaprevir (EC50 >178 μM) [1]. Furthermore, simeprevir showed a unique synergistic interaction with remdesivir: in combination, a drug reduction index of up to 27 was observed for simeprevir, whereas linear PIs boceprevir and narlaprevir exhibited antagonism with remdesivir [1]. Complete viral suppression was achieved using 1-fold EC50 simeprevir combined with 0.4-fold EC50 remdesivir, a regimen that individually produced no significant suppression [1]. The study authors concluded that simeprevir, considering potency, achievable human plasma concentrations, and remdesivir synergism, was the most promising HCV PI for COVID-19 treatment optimization [1][2].

SARS-CoV-2 drug repurposing macrocyclic protease inhibitor synergy

Q80K Polymorphism Impact: Simeprevir Resistance Liability vs. Other Macrocyclic and Linear NS3/4A PIs

The naturally occurring NS3 Q80K polymorphism, prevalent in 19–48% of untreated HCV genotype 1a patients (highest in North America), differentially impacts simeprevir activity compared with other PIs [1][2]. In chimeric replicon assays carrying patient-derived NS3 sequences, the median simeprevir fold change (FC) in EC50 for genotype 1a isolates with Q80K was 11 (N=33; IQR 7.6–14), compared with 0.9 (N=67; IQR 0.7–1.2) for those without Q80K — a 12.2-fold differential [1]. Genotype 1b isolates without Q80K showed a median FC of 0.4, confirming full susceptibility [1]. The FDA prescribing information explicitly recommends Q80K screening prior to simeprevir-based therapy in genotype 1a patients and states that alternative therapy should be considered if Q80K is detected [3]. In contrast, the Q80K substitution has only minor effects on grazoprevir and glecaprevir activity, and no impact on voxilaprevir, which retain pan-genotypic potency across genotypes 1–6 [4]. First-generation PIs telaprevir and boceprevir have distinct resistance profiles (e.g., V36M, T54S, R155K) that do not overlap with Q80K [5].

HCV resistance Q80K polymorphism NS3 protease genotype 1a resistance-associated variant

Olysio (Simeprevir) Optimal Procurement and Research Application Scenarios Derived from Quantitative Differentiation Evidence


Clinical Trial Comparator Sourcing for HCV DAA Development Programs Targeting Treatment-Experienced Genotype 1 Populations

Simeprevir is the only second-generation macrocyclic NS3/4A PI with a published Phase 3 head-to-head non-inferiority trial against a first-generation PI (telaprevir) in prior null and partial responders. The ATTAIN trial provides direct SVR12 data (54% vs. 55%, non-inferior) with a 4-fold lower AE-related discontinuation rate (2% vs. 8%) . This makes simeprevir the evidence-supported active comparator of choice for clinical programs seeking a protease inhibitor backbone with a well-characterized efficacy and safety benchmark in difficult-to-cure populations. Procurement for clinical trial supply can leverage the extensive published safety database and the once-daily dosing logistical advantage over first-generation comparators requiring three-times-daily administration .

SARS-CoV-2 Antiviral Repurposing Libraries and Pandemic-Preparedness Compound Collections

Simeprevir is uniquely positioned among all clinically relevant HCV PIs for inclusion in antiviral repurposing libraries targeting SARS-CoV-2 and emerging coronaviruses. It is the most potent macrocyclic HCV PI against SARS-CoV-2 (EC50 15 μM in Vero E6 cells) and the only macrocyclic PI demonstrating synergism with remdesivir (drug reduction index up to 27), enabling complete viral suppression at sub-efficacious concentrations of either agent alone . This combination property is absent in linear PIs (boceprevir, telaprevir show antagonism with remdesivir) . Procurement for pandemic-preparedness compound libraries, academic drug repurposing screens, or dual-indication antiviral development programs can be justified by this orthogonal, quantitative differentiation evidence that is independent of simeprevir's HCV clinical utility.

Q80K Resistance Screening Assay Development and Genotype 1a Patient Stratification Diagnostics

Simeprevir's well-characterized and quantitatively defined Q80K resistance liability — a 12.2-fold median EC50 shift in genotype 1a isolates harboring the polymorphism and an associated ~26 percentage-point absolute SVR12 reduction in clinical trials — makes it the reference protease inhibitor for developing and validating NS3 Q80K genotyping assays. The FDA prescribing information mandates Q80K screening prior to simeprevir-based therapy in genotype 1a patients . Procurement of simeprevir reference standard material is essential for companion diagnostic development, clinical laboratory QC programs, and molecular epidemiology studies characterizing Q80K prevalence across geographic regions. This application is specific to simeprevir and not applicable to pan-genotypic PIs (grazoprevir, glecaprevir, voxilaprevir) that are unaffected by Q80K .

Biochemical and Cellular Pharmacology Benchmarking of HCV NS3/4A Protease Inhibitor Panels

Simeprevir occupies a defined intermediate potency tier within the NS3/4A PI pharmacologic landscape: ~14–28-fold more potent than first-generation linear PIs (telaprevir Ki = 7 nM, boceprevir Ki = 14 nM) but ~50-fold less potent than the most potent macrocyclic PI (grazoprevir Ki = 0.01 nM) . Its replicon EC50 of 9.4 nM (gt1b) provides a mid-range cellular activity benchmark. This quantitative positioning makes simeprevir an ideal reference compound for biochemical assay calibration, cellular potency normalization, and structure-activity relationship (SAR) studies across the NS3/4A inhibitor class. Procurement of simeprevir as a characterized reference standard supports assay development, inhibitor panel screening, and medicinal chemistry benchmarking programs where quantitative comparator data across the potency spectrum are required.

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